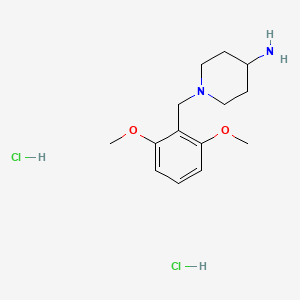

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.2ClH/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16;;/h3-5,11H,6-10,15H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOFKROKSVBJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849925-08-2 | |

| Record name | 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,6-dimethoxybenzyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.

Scientific Research Applications

Scientific Applications

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride has several notable applications:

Pharmacological Research

- Receptor Interaction Studies : The compound's ability to bind to specific receptors makes it valuable for studying receptor-ligand interactions. This can lead to insights into drug design and development.

- Neuropharmacology : It may exhibit effects on neurotransmitter systems, making it a candidate for research into neurological disorders.

Organic Synthesis

- Building Block in Synthesis : Due to its structural features, it can serve as a versatile building block in the synthesis of more complex organic molecules.

- Catalysis : The compound may also be explored for its catalytic properties in various organic reactions.

Case Studies

Several research studies have investigated the applications of this compound:

Case Study 1: Neuropharmacological Effects

A study explored the interaction of this compound with dopamine receptors, demonstrating its potential as a modulator in dopaminergic signaling pathways. The findings suggested that it could influence behaviors associated with dopamine dysregulation.

Case Study 2: Synthetic Applications

Research focused on utilizing this compound as a precursor in synthesizing novel piperidine derivatives. The study highlighted its efficiency in yielding high-purity products under optimized reaction conditions.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride and analogous compounds:

Structural and Functional Differences

- Substituent Effects :

- Electron-Donating Groups (e.g., 2,6-dimethoxybenzyl) : Enhance solubility in polar solvents and may increase stability in acidic conditions compared to electron-withdrawing groups (e.g., nitro or fluoro substituents) .

- Halogen vs. Methoxy : The difluoro analog (299.19 g/mol) has a lower molecular weight than the dimethoxy compound (308.9 g/mol) due to fluorine’s lower atomic mass compared to methoxy groups .

- Nitro Group Impact : The nitro-substituted derivative (308.20 g/mol) exhibits similar molecular weight to the dimethoxy compound but may display reduced solubility due to nitro’s hydrophobic nature .

Biological Activity

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,6-dimethoxybenzyl group, enhancing its pharmacological properties. Its molecular formula is CHClNO, indicating the presence of two chlorine atoms and functional methoxy groups that may influence its interaction with biological targets.

This compound primarily acts as an inhibitor of specific protein kinases , particularly those involved in cellular signaling pathways. The inhibition of these kinases can lead to various biological effects, including:

- Apoptosis Induction : By disrupting survival signaling pathways.

- Anti-inflammatory Effects : Through modulation of cytokine production.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Inhibition of Protein Kinases : Studies have shown that it effectively inhibits kinases such as Akt, which plays a crucial role in cancer biology by regulating cell proliferation and survival .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine | Structure | Known for its kinase inhibition; used in neurological disorders. |

| 5-Chloro-4-(pyrimidinyl)aniline | Structure | Lacks the piperidine moiety; explored for anti-inflammatory properties. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction via Akt inhibition .

- Neuroprotection : A study investigated its effects on neuronal cells exposed to oxidative stress, revealing that it mitigated cell death and preserved mitochondrial function.

- Inflammatory Models : In vivo experiments showed that administration of this compound reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks. If exposed, move to fresh air immediately and seek medical attention if symptoms persist .

- Skin/Eye Contact : Rinse affected areas with water for 15+ minutes. Remove contaminated clothing and wash thoroughly. For eye exposure, use eyewash stations and consult a physician .

- Storage : Store in sealed containers at controlled room temperature (20–25°C) away from incompatible substances (e.g., strong oxidizers). Follow GHS guidelines, though current classifications may lack hazard specifics .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to verify the aromatic methoxy groups (δ ~3.8 ppm for OCH) and piperidine backbone.

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peak at m/z corresponding to CHNO·2HCl).

- Elemental Analysis : Validate chlorine content (theoretical ~24.3% for dihydrochloride form) .

Q. What synthetic routes are documented for piperidin-4-amine derivatives with aromatic substitutions?

- Methodological Answer :

- Benzylation : React piperidin-4-amine with 2,6-dimethoxybenzyl chloride under basic conditions (e.g., KCO in DMF) to form the benzylated intermediate.

- Salt Formation : Treat the freebase with HCl gas in ethanol to precipitate the dihydrochloride salt. Monitor pH and purity via HPLC .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energy barriers for benzylation or salt formation steps.

- Reaction Path Search : Apply tools like GRRM or AFIR to explore alternative pathways and minimize side-product formation.

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, or catalysts .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. enzyme inhibition)?

- Methodological Answer :

- Orthogonal Assays : Validate activity using multiple techniques (e.g., SPR for binding affinity, fluorometric assays for enzymatic inhibition).

- Proteomic Profiling : Use chemoproteomics to identify off-target interactions that may explain discrepancies.

- Structural Dynamics : Perform MD simulations to study ligand-receptor conformational changes under varying pH or ionic conditions .

Q. How can factorial design improve experimental efficiency in derivatizing this compound for SAR studies?

- Methodological Answer :

- Variable Selection : Prioritize factors (e.g., substituent position, solvent polarity) using Plackett-Burman screening.

- Response Surface Methodology : Optimize yield and purity via central composite design, analyzing interactions between temperature, stoichiometry, and reaction time.

- Data Validation : Use ANOVA to distinguish significant effects from noise, ensuring reproducibility .

Q. What analytical techniques quantify degradation products of this compound under accelerated stability testing?

- Methodological Answer :

- HPLC-MS/MS : Monitor hydrolytic or oxidative degradation (e.g., demethylation of methoxy groups) with C18 columns and gradient elution.

- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify major degradation pathways.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.